S-tBu-L-Cys(HCl) is commonly used as a protecting group for the thiol group in cysteine residues during peptide synthesis. The bulky tert-butyl group prevents unwanted side reactions involving the thiol group, allowing for the selective modification of other functional groups within the peptide chain. Once the desired peptide is synthesized, the tert-butyl group can be removed under specific conditions to reveal the free thiol group, enabling its participation in further reactions or protein folding processes [, ].
S-tBu-L-Cys(HCl) has been employed in studies investigating protein folding and assembly. By incorporating this modified cysteine residue into specific locations within a protein, researchers can probe the role of thiol groups in these processes. The bulky tert-butyl group can introduce steric hindrance, affecting protein-protein interactions and influencing folding pathways []. Additionally, the ability to selectively remove the tert-butyl group allows for the controlled introduction of a free thiol group at a specific stage of the folding process, providing valuable insights into protein dynamics [].
S-tert-Butyl-L-cysteine hydrochloride is a derivative of the amino acid cysteine, characterized by the presence of a tert-butyl group attached to the sulfur atom. Its molecular formula is C7H16ClNO2S, and it has a molecular weight of approximately 213.72 g/mol. The compound is typically encountered as a white to off-white crystalline powder and is soluble in water due to the presence of the hydrochloride salt form, which enhances its stability and solubility in biological systems .
The compound is identified by several chemical identifiers including the CAS number 2481-09-6 and the InChI Key MHBMYFJKEBCMDR-JEDNCBNOSA-N. Its structure can be represented by the SMILES notation: [H+].[Cl-].CC(C)(C)SCC@HC(O)=O .
The mechanism of action of S-tert-Butyl-L-cysteine hydrochloride is not well-understood. However, due to its structural similarity to L-cysteine, it might possess similar biological properties. L-cysteine is a precursor to the antioxidant glutathione and plays a role in protein structure and function []. S-tert-Butyl-L-cysteine hydrochloride, upon removal of the tert-butyl group, could potentially serve as a source of cysteine and exert similar effects. However, further research is needed to confirm these possibilities.
These reactions highlight its utility in synthetic organic chemistry and biochemistry .
S-tert-Butyl-L-cysteine hydrochloride exhibits several biological activities attributed to its cysteine backbone. It is known for:
Several methods exist for synthesizing S-tert-Butyl-L-cysteine hydrochloride:
S-tert-Butyl-L-cysteine hydrochloride finds applications across various fields:
Interaction studies involving S-tert-Butyl-L-cysteine hydrochloride focus on its role as a thiol donor or antioxidant. Research has indicated that:
S-tert-Butyl-L-cysteine hydrochloride shares structural similarities with other cysteine derivatives. Here are some comparable compounds:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
L-Cysteine | Contains a thiol group without tert-butyl substitution | Naturally occurring amino acid |
N-Acetylcysteine | Acetylated form of cysteine | Known for mucolytic properties |
S-Methylcysteine | Contains a methyl group instead of tert-butyl | Exhibits different biochemical properties |
L-Cystathionine | Contains both cysteine and homocysteine components | Involved in transsulfuration pathways |
S-tert-Butyl-L-cysteine hydrochloride is unique due to its bulky tert-butyl group, which influences its steric properties and reactivity compared to simpler cysteine derivatives. This modification enhances its potential applications in drug design and biochemical research .